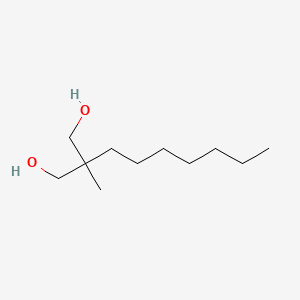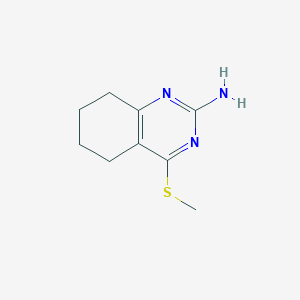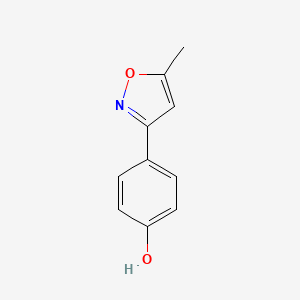
3-Ethoxy-6-hydroxybenzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-6-hydroxybenzene-1,2-dicarbonitrile: is an organic compound with the molecular formula C10H8N2O2 It is a derivative of benzene, featuring ethoxy and hydroxy functional groups along with two cyano groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-6-hydroxybenzene-1,2-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the required substituents.
Reaction Conditions: The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like sodium ethoxide or potassium carbonate.
Reaction Steps: The ethoxy group is introduced through an etherification reaction, while the hydroxy group is introduced via hydroxylation. The cyano groups are added through a nitrile formation reaction, often using reagents like cyanogen bromide or sodium cyanide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization or chromatography is common.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-ethoxy-6-oxo-benzene-1,2-dicarbonitrile.
Reduction: The cyano groups can be reduced to amines, leading to the formation of 3-ethoxy-6-hydroxybenzene-1,2-diamine.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Nucleophiles like sodium halides or primary amines are used in the presence of a suitable solvent and sometimes a catalyst.
Major Products:
Oxidation: 3-Ethoxy-6-oxo-benzene-1,2-dicarbonitrile.
Reduction: 3-Ethoxy-6-hydroxybenzene-1,2-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Ethoxy-6-hydroxybenzene-1,2-dicarbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized benzene derivatives.
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their therapeutic potential. Researchers investigate its efficacy in treating various diseases and conditions, particularly those involving microbial infections or cancer.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of high-performance materials.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-6-hydroxybenzene-1,2-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the hydroxy and cyano groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
3-Hydroxy-6-ethoxyphthalonitrile: Similar structure but with different substitution patterns.
3-Hydroxybenzene-1,2-dicarbonitrile: Lacks the ethoxy group.
3-(Hexyloxy)-6-hydroxybenzene-1,2-dicarbonitrile: Features a hexyloxy group instead of an ethoxy group.
Uniqueness: 3-Ethoxy-6-hydroxybenzene-1,2-dicarbonitrile is unique due to the presence of both ethoxy and hydroxy groups along with two cyano groups. This combination of functional groups imparts distinct chemical reactivity and potential bioactivity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H8N2O2 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
3-ethoxy-6-hydroxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H8N2O2/c1-2-14-10-4-3-9(13)7(5-11)8(10)6-12/h3-4,13H,2H2,1H3 |
Clé InChI |
QLHRFIUTNCRMGD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C=C1)O)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole](/img/structure/B13880137.png)
![Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B13880143.png)


![N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide](/img/structure/B13880160.png)
![Methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate](/img/structure/B13880161.png)
![8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13880180.png)





![1-Bromo-4-{[2-(propan-2-yloxy)ethoxy]methyl}benzene](/img/structure/B13880213.png)
